molecular formula C9H7FN2O2 B7950111 7-fluoro-6-methoxy-1H-quinazolin-4-one

7-fluoro-6-methoxy-1H-quinazolin-4-one

Cat. No.: B7950111
M. Wt: 194.16 g/mol
InChI Key: FKPZPNBUKLAYAF-UHFFFAOYSA-N
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Description

The compound with the identifier “7-fluoro-6-methoxy-1H-quinazolin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “7-fluoro-6-methoxy-1H-quinazolin-4-one” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. For instance, one common method involves the reaction of precursor molecules in the presence of a catalyst to form the desired compound. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The industrial methods often involve the use of automated systems to control the reaction parameters and ensure consistent quality. The raw materials are sourced in bulk, and the reactions are carried out in large batches to meet the demand for the compound in various applications.

Chemical Reactions Analysis

Types of Reactions

The compound “7-fluoro-6-methoxy-1H-quinazolin-4-one” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the molecule that are reactive under certain conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving “this compound” include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully selected to ensure the desired transformation occurs efficiently.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions typically result in the formation of new compounds with different functional groups attached to the original molecule.

Scientific Research Applications

The compound “7-fluoro-6-methoxy-1H-quinazolin-4-one” has a wide range of scientific research applications across various fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: “this compound” is utilized in the production of specialty chemicals and materials, where its unique properties are leveraged to enhance product performance.

Mechanism of Action

The mechanism of action of “7-fluoro-6-methoxy-1H-quinazolin-4-one” involves its interaction with specific molecular targets within biological systems. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in these processes are complex and are the subject of ongoing research to fully elucidate the molecular mechanisms underlying the compound’s effects.

Properties

IUPAC Name

7-fluoro-6-methoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPZPNBUKLAYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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